N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4-fluoroaniline with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a corresponding oxide.
Scientific Research Applications
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-fluorophenyl)acetamide
- 2-Bromo-4-fluorobenzenesulfonyl chloride
- 1-Bromo-4-fluorobenzene
Uniqueness
N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C8H3BrClF4N |
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Molecular Weight |
304.46 g/mol |
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrClF4N/c9-5-3-4(11)1-2-6(5)15-7(10)8(12,13)14/h1-3H |
InChI Key |
KNGCQLRFESNYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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